![molecular formula C11H16O4 B13704086 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)bicyclo[222]octane-2-carboxylic Acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process allows for the preparation of the compound in good yields with excellent enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has several scientific research applications across different fields:
Mechanism of Action
The mechanism by which 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems.
Comparison with Similar Compounds
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid can be compared with other similar compounds, such as 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid . While both compounds share a bicyclic structure and methoxycarbonyl group, their positions and specific chemical properties differ, leading to unique reactivity and applications. Other similar compounds include bicyclo[2.2.2]octane-1,4-dicarboxylic acid and bicyclo[2.2.2]octane-2-carboxylic acid .
By understanding the unique properties and potential applications of this compound, researchers can continue to explore its uses in various scientific and industrial fields.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
5-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-15-11(14)9-5-6-2-3-7(9)4-8(6)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
InChI Key |
HSIGMURNNFKMSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


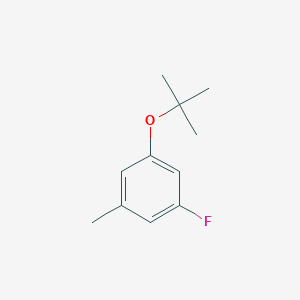
![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
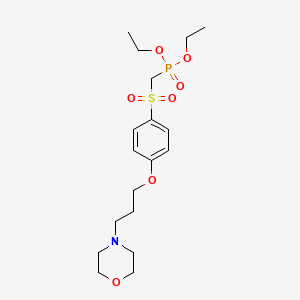
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
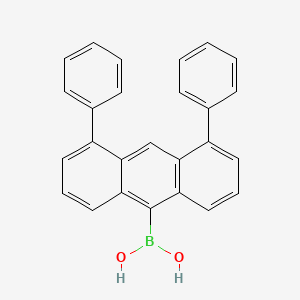
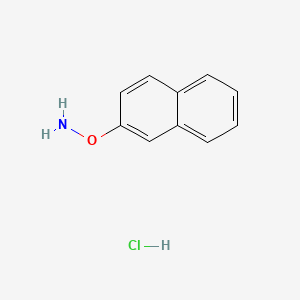
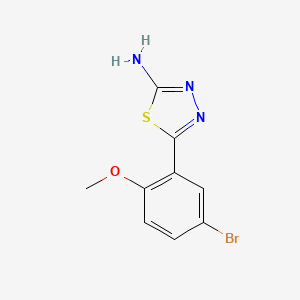
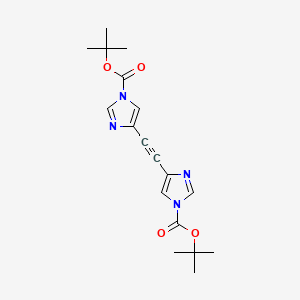
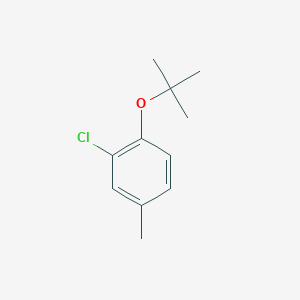
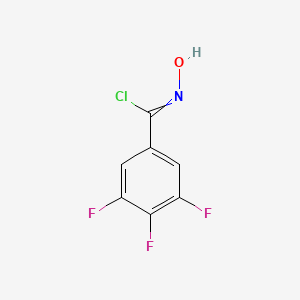
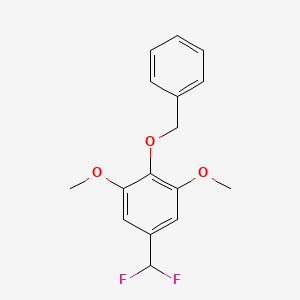
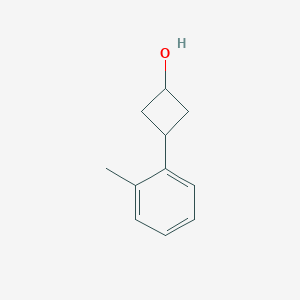
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
